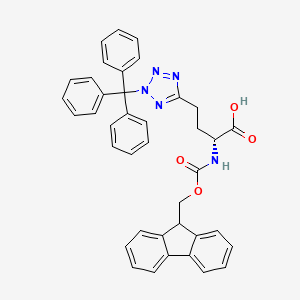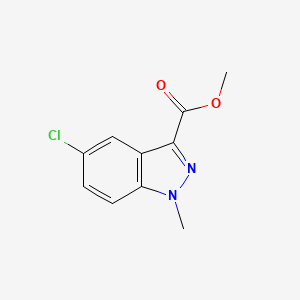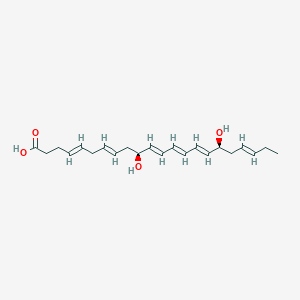
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving appropriate precursors.
Trityl Protection: The trityl group is added to protect the tetrazole ring.
Coupling Reactions: The protected intermediates are coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the tetrazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The Fmoc and trityl groups are commonly used in peptide synthesis to protect amino acids.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The Fmoc and trityl groups can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid: Similar in structure but may have different protecting groups or substituents.
Fmoc-Protected Amino Acids: Commonly used in peptide synthesis.
Trityl-Protected Compounds: Used in various organic synthesis applications.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid lies in its combination of protecting groups and functional moieties, which confer specific reactivity and stability properties.
特性
分子式 |
C39H33N5O4 |
|---|---|
分子量 |
635.7 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-trityltetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C39H33N5O4/c45-37(46)35(40-38(47)48-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36-41-43-44(42-36)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,47)(H,45,46)/t35-/m1/s1 |
InChIキー |
KAVTYNLYJFKSFA-PGUFJCEWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)


![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)





![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)



![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
